molecular formula C9H7BrN2O2 B1519765 5-(3-Bromophenyl)imidazolidine-2,4-dione CAS No. 79422-72-3

5-(3-Bromophenyl)imidazolidine-2,4-dione

Cat. No. B1519765
CAS RN: 79422-72-3
M. Wt: 255.07 g/mol
InChI Key: CGHQCQUIFVSVMG-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular weight of 255.07 . The IUPAC name for this compound is 5-(3-bromophenyl)-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecular structure of 5-(3-Bromophenyl)imidazolidine-2,4-dione is represented by the InChI code 1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,13H,(H2,11,12,14) . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

5-(3-Bromophenyl)imidazolidine-2,4-dione is a solid substance . It has a molecular weight of 255.07 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structural Characterization: 5-(3-Bromophenyl)imidazolidine-2,4-dione has been a subject of research in the synthesis and structural analysis of various imidazolidine derivatives. Studies have focused on synthesizing and characterizing substituted thiazolidinediones and thio-imidazolidinones, including the structural analysis of these compounds through techniques like X-ray crystallography (Aydin et al., 2013).

Pharmacological Activity

  • Antinociceptive Effects: Research has explored the antinociceptive effects of hydantoin and imidazolidine derivatives. For instance, the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, which shares structural similarity with 5-(3-Bromophenyl)imidazolidine-2,4-dione, showed significant antinociceptive properties in mice, suggesting potential applications in pain management (Queiroz et al., 2015).

Antidepressant and Anxiolytic Activity

  • Potential in Psychopharmacology: Imidazolidine-2,4-dione derivatives have been investigated for their potential antidepressant and anxiolytic activities. Studies demonstrate that certain compounds, such as 5-arylimidazolidine-2,4-dione derivatives, exhibit promising profiles in tests like the forced swim test in mice, indicating potential applications in treating depression and anxiety disorders (Czopek et al., 2013).

DNA Binding and Anticancer Properties

  • DNA Binding and Antitumor Effects: Some imidazolidine derivatives have been studied for their DNA binding properties, which are essential for developing anticancer drugs. These studies highlight the potential of imidazolidine derivatives as effective anticancer agents due to their strong DNA binding affinity, comparable to clinically used anticancer drugs (Shah et al., 2013).

Other Applications

  • Other Therapeutic Applications: Imidazolidine-2,4-dione derivatives have been explored for various therapeutic applications beyond antinociceptive and antidepressant effects. These include potential use as antiarrhythmic agents and in the treatment of metabolic syndrome and drug dependence, demonstrating the broad pharmacological scope of these compounds (Muccioli et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(3-bromophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHQCQUIFVSVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)imidazolidine-2,4-dione

CAS RN

79422-72-3
Record name 5-(3-bromophenyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SA Beheget - Al-Qadisiyah Journal of Pure Science, 2011 - iasj.net
Synthesis of some imidazolidine derivatives in the presente of the 4-chloro-4--dimethyl amino benzyl, 2-nitro-4—dimethylaminobenzyl, 4-chloro-4-hydroxybenzyl, 4-chloro-3--…
Number of citations: 3 www.iasj.net

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